molecular formula C7H3ClN2O2S B1359808 1-Chloro-2-isothiocyanato-4-nitrobenzene CAS No. 57135-68-9

1-Chloro-2-isothiocyanato-4-nitrobenzene

Cat. No. B1359808
CAS RN: 57135-68-9
M. Wt: 214.63 g/mol
InChI Key: QSSZYQDXSYYXKK-UHFFFAOYSA-N
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Description

1-Chloro-2-isothiocyanato-4-nitrobenzene is a chemical compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.62912. It is also known by other names such as 1-Chloro-2-isothiocyanato-5-nitrobenzene and 2-Chloro-1-isothiocyanato-4-nitrobenzene2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-Chloro-2-isothiocyanato-4-nitrobenzene. However, it’s worth noting that the synthesis of similar compounds often involves specific reactions with nitrobenzene derivatives3.



Molecular Structure Analysis

The molecular structure of 1-Chloro-2-isothiocyanato-4-nitrobenzene can be represented as a 2D Mol file or a computed 3D SD file1. The IUPAC Standard InChIKey for this compound is QSSZYQDXSYYXKK-UHFFFAOYSA-N1.



Chemical Reactions Analysis

Specific chemical reactions involving 1-Chloro-2-isothiocyanato-4-nitrobenzene are not readily available. However, similar compounds like 1-Chloro-2-nitrobenzene have been reported to undergo reactions with dinitrogen pentoxide in dichloromethane, catalyzed by H-Faujasite-720 (zeolite)3.



Physical And Chemical Properties Analysis

The melting point of 1-Chloro-2-isothiocyanato-4-nitrobenzene is reported to be between 102 and 104 °C2.


Scientific Research Applications

  • Synthesis of Flow-Compatible Ru-Me/Al2O3 Catalysts

    • Field : Chemistry, specifically catalysis .
    • Application : This research involves the development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitroarenes .
    • Method : The researchers used Ru-based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) supported on alumina spheres using a spray wet impregnation method .
    • Results : The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 .
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene

    • Field : Crystallography .
    • Application : This compound is a key starting material towards some heterocyclic compounds and to study its biodegradation pathway .
    • Method : The researchers synthesized the compound from 4-chloroaniline .
    • Results : The compound crystallizes in the monoclinic space group P21/n with unit cell dimensions a = 13.5698 (8), b = 3.7195 (3), c = 13.5967 (8) Å, ß = 91.703 (3)°, V = 685.96 (10) Å3 .
  • 4-Nitrophenyl Isothiocyanate in Organic Synthesis

    • Field : Organic Chemistry .
    • Application : 4-Nitrophenyl isothiocyanate is used in synthesizing organic fine chemicals and pharmaceutical intermediates .
    • Method : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The specific results or outcomes were not provided in the source .

Safety And Hazards

1-Chloro-2-isothiocyanato-4-nitrobenzene is considered harmful if swallowed and in contact with skin. It is also toxic if inhaled and causes severe skin burns and eye damage4.


Future Directions

There are no specific future directions mentioned for 1-Chloro-2-isothiocyanato-4-nitrobenzene in the available resources. However, as with any chemical compound, future research could explore its potential applications in various fields, such as medicine, materials science, and environmental science.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

1-chloro-2-isothiocyanato-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(10(11)12)3-7(6)9-4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSZYQDXSYYXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205772
Record name 1-Chloro-2-isothiocyanato-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-isothiocyanato-4-nitrobenzene

CAS RN

57135-68-9
Record name 1-Chloro-2-isothiocyanato-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57135-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-isothiocyanato-4-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057135689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-isothiocyanato-4-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-isothiocyanato-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 50 parts of 2-chloro-5-nitrobenzenamine, 33.4 parts of methanethial and 450 parts of 1,4-dioxane is stirred and refluxed for 4 hours. The reaction mixture is evaporated, yielding 62.2 parts of 1-chloro-2-isothiocyanato-4-nitrobenzene as a residue.
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